

Diethyl Fluoromalonate: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Diethyl fluoromalonate	
Cat. No.:	B1293803	Get Quote

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This technical guide provides an in-depth overview of **diethyl fluoromalonate** (CAS No. 685-88-1), a versatile fluorinated building block crucial for advancements in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and drug development professionals, this document details the compound's commercial availability, physicochemical properties, and key applications in organic synthesis, supported by experimental protocols and workflow visualizations.

Commercial Availability and Physicochemical Properties

Diethyl fluoromalonate is readily available from various chemical suppliers in research and bulk quantities. The compound is typically offered as a colorless to light yellow liquid with purities ranging from 95% to over 99%. Below are summarized tables detailing its commercial sources and key physical and chemical properties.

Table 1: Commercial Supplier Information



Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	1 mL, Bulk
Chem-Impex	≥ 99% (GC)	5g, 25g, 100g, 250g, Bulk
Ivy Fine Chemicals	In stock	50g, 100g, 250g, 500g, Bulk
TCI	>95.0% (GC)	25g, 250g
Oakwood Chemical	Not specified	Not specified
Chemical Bull	Not specified	Bulk

Note: Availability and pricing are subject to change. Please consult suppliers directly for current information.

Table 2: Physicochemical and Safety Data

Property	Value	Source
CAS Number	685-88-1	
Molecular Formula	C7H11FO4	
Molecular Weight	178.16 g/mol	
Appearance	Colorless to light yellow liquid	Chem-Impex
Density	1.129 g/mL at 25 °C (lit.)	
Boiling Point	121-122 °C / 30 mmHg (lit.)	
Refractive Index	n20/D 1.407 (lit.)	
Flash Point	62 °C (143.6 °F) - closed cup	[1]
Purity	≥95% to ≥99% (GC)	Multiple Suppliers
Storage Temperature	2 - 8 °C	Chem-Impex
Hazard Statements	H314 (Causes severe skin burns and eye damage)	[1]



Synthetic Applications and Experimental Protocols

Diethyl fluoromalonate serves as a key intermediate in the synthesis of a wide range of fluorinated organic compounds.[2] The presence of the fluorine atom enhances the reactivity and selectivity in various chemical transformations, making it invaluable for creating novel bioactive molecules.[2] Its applications are prominent in drug development, where fluorinated moieties can improve metabolic stability and biological activity, and in materials science for producing fluorinated polymers.[2]

Key reaction types involving **diethyl fluoromalonate** include nucleophilic aromatic substitution, Michael additions, alkylations, and the formation of heterocyclic compounds such as fluorinated pyrimidines.[3][4]

Detailed Experimental Protocol: Synthesis of Fluorooxindoles

One of the notable applications of **diethyl fluoromalonate** is in the synthesis of fluorooxindole derivatives, which are important scaffolds in medicinal chemistry.[3][5] The following protocol is adapted from a study by Harsanyi et al. and involves a nucleophilic aromatic substitution (SNAAr) reaction.[3]

Reaction Scheme:

- Step 1: Nucleophilic Aromatic Substitution: Diethyl 2-fluoromalonate reacts with 2-fluoronitrobenzene in the presence of a base to yield diethyl 2-fluoro-2-(2-nitrophenyl)malonate.
- Step 2: Reductive Cyclization: The resulting nitro compound undergoes reductive cyclization to form the 3-fluorooxindole product.

Methodology for Step 1: Diethyl 2-fluoro-2-(2-nitrophenyl)malonate Synthesis[3]

- Preparation: To a solution of diethyl 2-fluoromalonate (1) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
- Reaction: Stir the mixture at room temperature until the evolution of hydrogen gas ceases.



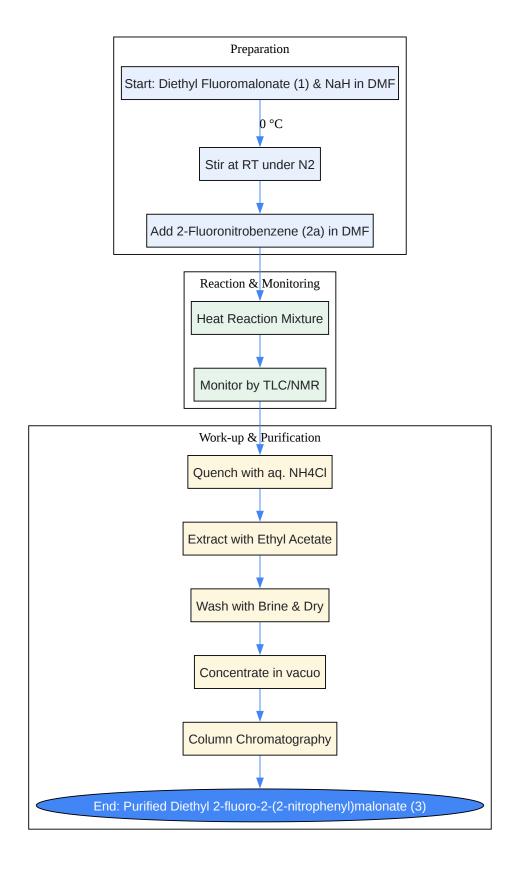




- Addition: Add a solution of 2-fluoronitrobenzene (2a) in DMF to the reaction mixture.
- Heating: Heat the reaction mixture and monitor its progress by thin-layer chromatography
 (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Work-up: Upon completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for this synthetic step.





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Workflow for the Synthesis of Diethyl 2-fluoro-2-(2-nitrophenyl)malonate.



Logical Pathway: From Intermediate to Final Product

The intermediate product from the first step serves as the precursor for the final fluorooxindole. The logical progression involves a critical transformation of the nitro group.



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Logical pathway from the intermediate to the final heterocyclic product.

Other Key Reactions Michael Addition

Diethyl fluoromalonate can act as a nucleophile in Michael additions to various α,β -unsaturated compounds, such as chalcones and nitroolefins.[6] These reactions are fundamental for carbon-carbon bond formation. For instance, the reaction with chalcone derivatives in the presence of a base like potassium tert-butoxide (KOt-Bu) yields functionalized keto-esters.[7]

General Protocol for Michael Addition to Chalcones:[7]

- Dissolve the chalcone derivative and **diethyl fluoromalonate** in a suitable solvent like dichloromethane (CH₂Cl₂).
- Add a catalytic amount of a base (e.g., KOt-Bu) at room temperature.
- Stir the mixture for several hours until the reaction is complete (monitored by TLC).
- Work-up involves extraction with an organic solvent, washing the organic layer with water, and drying.
- The final product is purified by column chromatography.



Synthesis of Fluorinated Pyrimidines

Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry, with applications as antiviral and anticancer agents.[1][8] **Diethyl fluoromalonate** is a precursor for the synthesis of 5-fluoropyrimidines. The synthesis often involves the condensation of the fluoromalonate with an amidine, followed by further transformations.[4] This route is significant for the production of agrochemicals like the fungicide Fluoxastrobin and various pharmaceutical agents.[4]

Conclusion

Diethyl fluoromalonate is a commercially accessible and highly valuable reagent for introducing fluorine into organic molecules. Its utility in constructing complex fluorinated compounds, including medicinally relevant scaffolds like fluorooxindoles and 5-fluoropyrimidines, underscores its importance in modern chemical synthesis. The protocols and data presented in this guide are intended to facilitate its application in research and development, paving the way for the discovery of new chemical entities with enhanced properties.

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References

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester PMC [pmc.ncbi.nlm.nih.gov]
- 4. new.zodml.org [new.zodml.org]
- 5. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]



- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
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